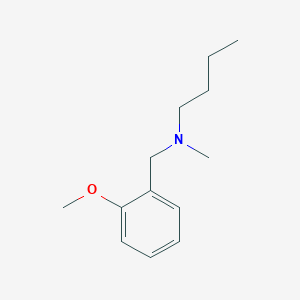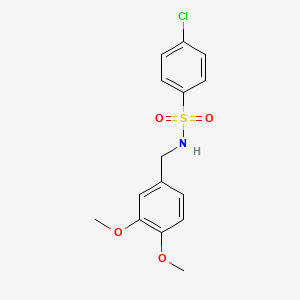![molecular formula C18H17N3O3 B5224488 N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide, also known as CMQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMQ belongs to the class of oxazole derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide is not fully understood. However, it has been proposed that N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response, tumor growth, and microbial infection.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase. N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide is its versatility in the laboratory. It can be easily synthesized and modified to create analogs with improved pharmacological properties. However, one of the limitations of N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide. One area of interest is the development of N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide analogs with improved pharmacological properties, such as increased solubility and selectivity. Another area of interest is the investigation of the potential use of N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide and to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with cyclopropylmethylamine and oxalyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-(chloromethyl)oxazole in the presence of sodium carbonate to yield N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-2-(quinolin-8-yloxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(20-9-12-6-7-12)14-10-24-16(21-14)11-23-15-5-1-3-13-4-2-8-19-17(13)15/h1-5,8,10,12H,6-7,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGCFIVVRPGVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=COC(=N2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5224406.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)

![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5224430.png)
![6-phenyl-6a,12a-dihydro-6H,7H-chromeno[4,3-b]chromene](/img/structure/B5224436.png)
![(3aS*,6aR*)-5-cycloheptyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5224442.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5224444.png)

![2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5224451.png)
![N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5224456.png)

![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
methyl]phenyl}acetamide](/img/structure/B5224486.png)
![2-({N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B5224490.png)